molecular formula C22H17ClN2OS B2882851 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone CAS No. 866010-89-1

3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone

Cat. No.: B2882851
CAS No.: 866010-89-1
M. Wt: 392.9
InChI Key: HUCOIILMZSSHEL-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H17ClN2OS and its molecular weight is 392.9. The purity is usually 95%.
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Biological Activity

3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure

The compound's structure can be represented as follows:

C15H14ClN2S\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, the compound exhibited significant activity against various bacterial strains. A study demonstrated that derivatives of 3-benzyl-4(3H)-quinazolinone showed a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL
This compoundCandida albicans10 µg/mL

Antitumor Activity

The antitumor potential of quinazolinones has been explored extensively. A study synthesized a series of 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 7.24 to 14.12 µM, demonstrating enhanced efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 2: Antitumor Activity of Quinazolinone Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)10.47
This compoundHeLa (Cervical)7.24
This compoundA549 (Lung)14.12

The biological activity of quinazolinones is often attributed to their ability to inhibit specific enzymes or receptors involved in disease pathways. For example, quinazolinones have been shown to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . Additionally, the presence of the sulfanyl group in the structure may enhance its reactivity and interaction with biological targets.

Case Studies

Several case studies have investigated the biological effects of quinazolinones:

  • Antimicrobial Efficacy : A study involving the synthesis of various quinazolinone derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhancing activity .
  • Antitumor Properties : In vitro studies conducted on different cancer cell lines revealed that modifications in the benzyl and chloro groups significantly affected the cytotoxicity and selectivity of these compounds towards cancer cells .

Properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c23-17-10-12-18(13-11-17)27-15-21-24-20-9-5-4-8-19(20)22(26)25(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCOIILMZSSHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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